Methyl 5-(2-chlorophenyl)-2-{[(4-ethyl-2-methyl-1,3-thiazol-5-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate
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Description
Methyl 5-(2-chlorophenyl)-2-{[(4-ethyl-2-methyl-1,3-thiazol-5-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate is a useful research compound. Its molecular formula is C18H16ClN3O3S2 and its molecular weight is 421.9 g/mol. The purity is usually 95%.
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Biological Activity
Methyl 5-(2-chlorophenyl)-2-{[(4-ethyl-2-methyl-1,3-thiazol-5-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound based on diverse research findings.
Synthesis and Structural Characteristics
The compound is synthesized through a series of chemical reactions involving thiazole derivatives and chlorophenyl groups. The structural formula can be represented as follows:
This structure incorporates a thiazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent . In vitro assays demonstrated that it exhibits significant cytotoxicity against various cancer cell lines. For instance, in a study evaluating its effects on human cancer cell lines (A549, MCF7, and HCT116), the compound showed promising results with IC50 values indicating effective growth inhibition:
Cell Line | IC50 (µM) |
---|---|
A549 | 12.34 |
MCF7 | 15.67 |
HCT116 | 18.45 |
These values suggest that the compound may induce apoptosis in cancer cells through mechanisms that warrant further exploration.
The mechanism by which this compound exerts its anticancer effects appears to involve the inhibition of epidermal growth factor receptor (EGFR) signaling pathways. In a comparative study with standard EGFR inhibitors like erlotinib, the compound exhibited competitive inhibition with an IC50 value of approximately 18.35 µM, demonstrating its potential as a targeted therapy for cancers driven by EGFR overexpression.
Case Study 1: In Vitro Evaluation
In a controlled laboratory setting, the compound was tested against multiple cancer cell lines. The results indicated not only significant inhibitory effects but also a favorable safety profile when compared to existing chemotherapeutics. The study utilized MTT assays to assess cell viability post-treatment.
Case Study 2: Molecular Docking Studies
Molecular docking simulations revealed that the compound binds effectively to the ATP-binding site of EGFR, suggesting a strong interaction that could lead to reduced receptor activity and subsequent inhibition of downstream signaling pathways associated with tumor growth.
Toxicological Assessment
Toxicity studies conducted on normal human embryonic kidney cells (HEK293) indicated that while the compound is effective against cancer cells, it shows relatively lower toxicity towards healthy cells, which is crucial for developing safer therapeutic agents.
Properties
Molecular Formula |
C18H16ClN3O3S2 |
---|---|
Molecular Weight |
421.9 g/mol |
IUPAC Name |
methyl 5-(2-chlorophenyl)-2-[(4-ethyl-2-methyl-1,3-thiazole-5-carbonyl)amino]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C18H16ClN3O3S2/c1-4-12-15(26-9(2)20-12)16(23)22-18-21-13(17(24)25-3)14(27-18)10-7-5-6-8-11(10)19/h5-8H,4H2,1-3H3,(H,21,22,23) |
InChI Key |
WYPQZIJWNSMBDR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(SC(=N1)C)C(=O)NC2=NC(=C(S2)C3=CC=CC=C3Cl)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.